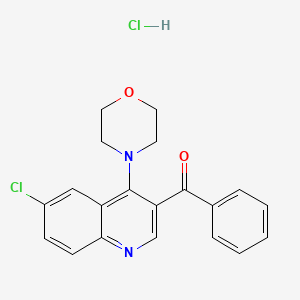

3-苯甲酰-6-氯-4-(吗啉-4-基)喹啉盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

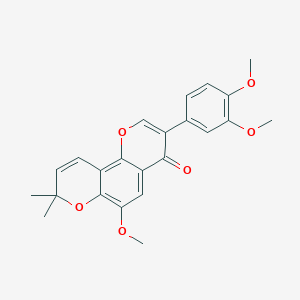

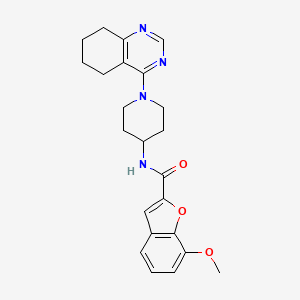

The compound “3-Benzoyl-6-chloro-4-(morpholin-4-yl)quinoline hydrochloride” is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a type of heterocyclic aromatic organic compound. The quinoline ring is substituted with a benzoyl group at the 3-position, a chlorine atom at the 6-position, and a morpholinyl group at the 4-position .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves the formation of the quinoline core followed by functionalization at the 3, 4, and 6 positions. The benzoyl group could be introduced via a Friedel-Crafts acylation, the chlorine atom could be introduced via electrophilic aromatic substitution, and the morpholinyl group could be introduced via nucleophilic substitution .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic quinoline ring system, with the benzoyl, chloro, and morpholinyl substituents at the 3, 6, and 4 positions respectively. The presence of these functional groups would significantly influence the physical and chemical properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich aromatic ring and the various substituents. The benzoyl group might undergo reactions typical of carbonyl compounds, the chloro group might be displaced in nucleophilic substitution reactions, and the morpholinyl group might participate in reactions involving the nitrogen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic ring and the various substituents would likely make it relatively non-polar and insoluble in water. The exact properties would need to be determined experimentally .科学研究应用

芳香族 N-氧化物和烯胺的研究

- 与烯胺的反应:喹啉 1-氧化物与环己酮烯胺反应,生成 2-(2-喹啉基)环己酮,产率良好。该反应受酰化剂的类型和烯胺的反应性的影响,其中吗啉的反应性特别高 (Hamana & Noda,1965 年)。

合成和生物活性

- 呋喃喹啉的合成:3-苯甲酰-4-羟基喹啉被用来合成 2-芳基-4-甲基/4,6-二甲基-3-苯基呋喃喹啉。这些化合物被评估了它们的抗炎和镇痛活性 (Sharada、Ratna 和 Rao,1987 年)。

氧化自由基环化反应

- 喹啉的合成:已经开发了一种由 N-(2-烯基芳基)取代的烯胺合成功能化喹啉的方法。该工艺与包括吗啉羰基和苯甲酰在内的各种官能团兼容 (Tsai 等人,2013 年)。

增强荧光强度

- 聚(喹啉)的研究:研究了聚(2,6-(4-苯基喹啉))和聚(2,6-(对亚苯基)-4-苯基喹啉)的荧光性质。这些聚合物在酸性溶剂中显示出增强的荧光,在光电学中具有潜在应用 (Huang 等人,1999 年)。

苯并呋喃喹啉的合成

- 苯并呋喃[2,3-c]喹啉衍生物:这些衍生物由 2-氨基-2'-羟基苯甲酮合成,在复杂有机分子的合成中找到应用 (Yamaguchi 等人,1990 年)。

安全和危害

未来方向

作用机制

Target of Action

Quinoline compounds, which this molecule is a derivative of, are known to have a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity .

Mode of Action

Quinoline compounds are known to interact with various biological targets, leading to their wide range of biological activities .

Biochemical Pathways

Quinoline compounds are known to interact with various biochemical pathways, contributing to their diverse biological activities .

Result of Action

Quinoline compounds are known to have a wide range of biological activities, suggesting diverse molecular and cellular effects .

属性

IUPAC Name |

(6-chloro-4-morpholin-4-ylquinolin-3-yl)-phenylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2.ClH/c21-15-6-7-18-16(12-15)19(23-8-10-25-11-9-23)17(13-22-18)20(24)14-4-2-1-3-5-14;/h1-7,12-13H,8-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMALBHJWKYZQHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one](/img/structure/B2927269.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2927275.png)

![2-[(2-ethoxyphenyl)amino]-N-(3-isopropylphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2927279.png)

![Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2927283.png)

![2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one](/img/structure/B2927284.png)

![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2927285.png)